molecular formula C16H20N2O2 B1312345 4-(2-Morpholinoethoxy)naphthalen-1-amine CAS No. 317806-90-9

4-(2-Morpholinoethoxy)naphthalen-1-amine

Cat. No.: B1312345
CAS No.: 317806-90-9
M. Wt: 272.34 g/mol
InChI Key: MROVYGBBVOSFPE-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethoxy)naphthalen-1-amine is a chemical compound that has garnered significant interest in scientific research due to its unique physical and chemical properties. This compound is characterized by its molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholinoethoxy)naphthalen-1-amine typically involves the reaction of 4-[2-(4-nitronaphthalen-1-yloxy)ethyl]morpholine with appropriate reagents under controlled conditions . One common synthetic route includes the following steps:

    Nitration: The starting material, naphthalene, undergoes nitration to form 4-nitronaphthalene.

    Etherification: The nitro compound is then reacted with 2-chloroethylmorpholine to form 4-[2-(4-nitronaphthalen-1-yloxy)ethyl]morpholine.

    Reduction: The nitro group is reduced to an amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholinoethoxy)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted naphthalenes with various functional groups.

Scientific Research Applications

4-(2-Morpholinoethoxy)naphthalen-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethoxy)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes, facilitating the delivery of therapeutic agents into cells. It may also modulate certain biological pathways, although the exact molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Morpholinoethoxy)naphthalen-1-amine is unique due to its specific combination of the naphthalene ring and the morpholinoethoxy group, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in research applications where specific interactions with biological systems are required.

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROVYGBBVOSFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453155
Record name 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317806-90-9
Record name 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Amino-1-naphthol hydrochloride (40) can be neutralized with a base, such as n-butyl lithium, in a non-protic solvent, such as THF, and reacted with di-tert-butyl dicarbonate ((BOC)2O) at temperatures between −78 −25° C. The product, 4-tert-butyloxycarbonylamino-1-naphthol (41) can be alkylated with 4-(2-chloroethyl)morpholine hydrochloride in a non-protic solvent, such as acetonitrile, with a base, such as powdered potassium carbonate, at temperatures between 60-80° C. Purification of the product 4-tert-butyloxycarbonylamino-1-(2-(morpholin-4-yl)ethoxy)naphthalene (42) can be accomplished by silica gel chromatography. Removal of the BOC-protecting group can be accomplished with HCl in a non-protic solvent, such as dioxane, to furnish 1-amino-4-(2-(morpholin-4-yl)ethoxy)naphthalene (39) as the hydrochloride salt.
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Synthesis routes and methods II

Procedure details

4-Amino-1-naphthol hydrochloride (40) can be neutralized with a base, such as n-butyl lithium, in a non-protic solvent, such as THF, and reacted with di-tert-butyl dicarbonate (BOC)2O) at temperatures between −78-25° C. The product, 4-tert-butyloxycarbonylamino-1-naphthol (41) can be alkylated with 4-(2-chloroethyl)morpholine hydrochloride in a non-protic solvent, such as acetonitrile, wit a base, such as powdered potassium carbonate, at temperatures between 60-80° C. Purification of the product 4-tert-butyloxycarbonylamino-1-(2-(morpholin-4-yl)ethoxy)naphthalene (42) can be accomplished by silica gel chromatography. Removal of the BOC-protecting group can be accomplished with HCl in a non-protic solvent, such as dioxane, to furnish 1-amino-4-(2-(morpholin-4-yl)ethoxy)naphthalene (39) as the hydrochloride salt.
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Synthesis routes and methods III

Procedure details

A mixture of 4-[2-(4-nitro-naphthalen-1-yloxy)-ethyl]-morpholine (10 g, 33.0 mmol), MeOH (80 ml) and Pd/C (10%, 1.0 g) is shaken under a hydrogen atmosphere at 30 psi for 4 hours. The mixture is then filtered through a bed of Celite under a stream of nitrogen. The filtrate is reduced under vacuum to give 4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-ylamine (7.32 g, 81.3%). 1H NMR (300 MHz, CDCl3) δ 8.21 (m, 1H), 7.81 (m, 1H), 7.49 (m, 2H), 6.69 (s, 2H), 4.23 (t, 2 H), 3.76 (t, 4H), 2.92 (t, 2H), 2.65 (t, 4H). MS: 273 (M+1).
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